molecular formula C10H15NO2S B1586079 Ethyl 2-amino-5-isopropylthiophene-3-carboxylate CAS No. 65416-85-5

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Cat. No.: B1586079
CAS No.: 65416-85-5
M. Wt: 213.3 g/mol
InChI Key: CRSNXJLZRGBLAD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS No. 65416-85-5) is a substituted thiophene derivative featuring an amino group at position 2, an isopropyl substituent at position 5, and an ethyl ester moiety at position 2. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives . Its structural uniqueness lies in the combination of electron-donating (amino) and sterically bulky (isopropyl) groups, which influence its reactivity, solubility, and biological activity.

Scientific Research Applications

Medicinal Chemistry

EAI is utilized in the development of pharmaceuticals as an intermediate in drug synthesis. Its structural features allow for modifications that can enhance biological activity:

  • Antimicrobial Activity: Preliminary studies indicate that EAI and its derivatives exhibit antimicrobial properties, effective against various bacterial strains. For instance, related compounds have shown low Minimum Inhibitory Concentration (MIC) values, suggesting potential as antimicrobial agents .
  • Cytotoxicity Studies: In vitro tests have demonstrated that certain derivatives of EAI exhibit cytotoxic effects against human cancer cell lines. An example includes derivatives showing IC50 values around 6.2 µM, indicating potent activity .

Biological Research

EAI has been explored for its role in biological systems:

  • Apoptosis-Inducing Agents: Research has indicated that EAI can serve as a scaffold for developing new apoptosis-inducing agents for cancer treatment. Studies have shown promising results in inducing apoptosis in breast cancer cells .
  • Interaction with Biological Targets: EAI may interact with specific enzymes or receptors involved in critical biochemical pathways. Understanding these interactions can lead to the development of targeted therapies for diseases such as tuberculosis and cancer .

Industrial Applications

EAI is also applied in various industrial processes:

  • Material Science: The compound can be used in the production of polymers and coatings due to its unique chemical properties. Its ability to undergo oxidation and reduction reactions allows for the synthesis of diverse materials.

Case Study 1: Antitubercular Activity

Research has shown that compounds structurally similar to EAI exhibit significant growth inhibition against Mycobacterium tuberculosis, with MIC values below 50 µM. This highlights the potential of EAI derivatives as candidates for tuberculosis treatment .

Case Study 2: Mechanism of Action

Investigations into the mechanism of action suggest that EAI may inhibit specific enzymes involved in critical metabolic pathways, leading to its observed biological effects. Further research is required to elucidate these pathways fully .

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-isopropylthiophene-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

The compound is part of a broader class of 2-aminothiophene-3-carboxylates. Below is a detailed comparison with structurally related analogs:

Structural and Physicochemical Properties

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight Similarity Score*
Ethyl 2-aminothiophene-3-carboxylate 31891-06-2 None (base structure) C₇H₉NO₂S 183.22 0.95
Methyl 2-aminothiophene-3-carboxylate 4651-81-4 Methyl ester (3) C₆H₇NO₂S 169.19 0.92
Ethyl 2-amino-4-methylthiophene-3-carboxylate 43088-42-2 Methyl (4), ethyl ester (3) C₈H₁₁NO₂S 197.24 0.89
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate 72965-16-3 Isopropyl (4), ethyl ester (3) C₁₀H₁₅NO₂S 225.30 0.84
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate 65416-85-5 Isopropyl (5), ethyl ester (3) C₁₀H₁₅NO₂S 225.30 0.79
Mthis compound 149587-85-9 Isopropyl (5), methyl ester (3) C₉H₁₃NO₂S 199.27 N/A

Notes:

  • Similarity Score : Calculated based on structural and functional group alignment (0–1 scale) .
  • Key Differences :
    • Substituent Position : The 5-isopropyl group in the target compound introduces steric hindrance distinct from 4-substituted analogs (e.g., 72965-16-3), altering reactivity and solubility .
    • Ester Group : Methyl esters (e.g., 4651-81-4, 149587-85-9) generally exhibit lower molecular weights and higher volatility compared to ethyl esters .

Commercial Availability and Stability

  • Methyl Analogs : Widely available for research (e.g., GLPBIO’s GF09353), with storage recommendations at -80°C to prevent degradation .

Research Findings and Key Observations

Substituent Effects : The 5-isopropyl group reduces similarity scores compared to unsubstituted or 4-substituted analogs, highlighting its distinct electronic and steric profile .

Stability Challenges : Ethyl esters generally exhibit longer shelf lives than methyl esters but require stringent storage conditions (e.g., -20°C) to maintain integrity .

Pharmaceutical Potential: Derivatives of this compound are understudied compared to methyl or 4-substituted variants, suggesting untapped therapeutic applications .

Biological Activity

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS No. 65416-85-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₀H₁₅NO₂S
  • Molecular Weight : 213.3 g/mol
  • Structure : Contains a thiophene ring with an amino group, an isopropyl group, and a carboxylate ester group, which contribute to its unique reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from thiophene derivatives. Key steps include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as the starting material.
  • Introduction of Functional Groups : Employing various reagents to add amino and carboxylate groups under controlled conditions to ensure yield and purity .

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacological studies:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties, potentially effective against various bacterial strains .
  • Cytotoxicity Studies : In vitro tests have shown that certain derivatives exhibit cytotoxic effects against human cell lines. For instance, related compounds demonstrated low MIC (Minimum Inhibitory Concentration) values indicating potent antimicrobial activity while maintaining low toxicity to human cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential effectiveness against bacteria
CytotoxicityLow MIC values; IC50 around 6.2 µM
Interaction StudiesInteraction with proteins and nucleic acids

Case Studies

  • Antitubercular Activity : Research has indicated that related compounds in the thiophene series have shown promise as anti-tuberculosis agents. For example, a compound structurally similar to this compound exhibited significant growth inhibition against Mycobacterium tuberculosis with an MIC < 50 µM .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in key biochemical pathways, leading to its observed effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

The Gewald reaction is a common method for synthesizing thiophene derivatives, including structurally similar compounds like Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate. This involves a three-component condensation of a ketone (e.g., acetone), cyanoacetate ester, and elemental sulfur under basic conditions . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst selection : Using morpholine or piperidine as catalysts to enhance cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Yield improvements (typically 50–70%) can be achieved by iterative TLC monitoring and recrystallization from ethanol .

Q. How can the purity and structural identity of this compound be validated?

  • Spectroscopic techniques :

  • 1H/13C NMR : Confirm substitution patterns (e.g., amino group at C2, isopropyl at C5) via characteristic shifts (e.g., δ 6.5–7.0 ppm for thiophene protons) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 256.32 for C11H16N2O3S) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in spectroscopic assignments for thiophene derivatives?

X-ray crystallography provides definitive proof of molecular geometry. For example, SHELX software can refine structures to resolve conflicts between NMR-derived tautomeric forms and actual bonding patterns. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between NH2 and carboxylate groups) . Discrepancies in dihedral angles (e.g., thiophene ring planarity) between computational and experimental models can be reconciled using WinGX/ORTEP visualization .

Q. What mechanistic insights explain contradictory biological activity reports for this compound analogs?

Divergent bioactivity (e.g., anticancer vs. anti-inflammatory) in structurally similar compounds often stems from:

  • Substituent effects : Bulkier isopropyl groups may hinder target binding compared to methyl or phenyl analogs .
  • Electronic modulation : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, altering enzyme inhibition kinetics .
  • Solubility : LogP values >3.0 (calculated via PubChem) correlate with poor aqueous solubility, reducing in vivo efficacy despite in vitro activity .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

  • DFT calculations : Optimize transition states for electrophilic substitutions at C4/C5 positions using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) to prioritize derivatives for synthesis .
  • ADMET prediction : Tools like SwissADME assess drug-likeness, flagging potential toxicity from the isopropyl group’s metabolic oxidation .

Q. Methodological Challenges and Solutions

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Scenario : A computed IR spectrum predicts a strong C=O stretch at 1720 cm⁻¹, but experimental data show a split peak (1700/1680 cm⁻¹).
  • Resolution : Investigate polymorphism via DSC (melting point analysis) or solvent-dependent NMR to identify crystalline vs. amorphous forms .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation :

  • Skin/eye exposure : Use nitrile gloves and goggles; rinse immediately with water for 15 minutes .
  • Inhalation risks : Conduct reactions in fume hoods due to potential respiratory irritation (GHS Category 3) .
    • Storage : Keep in amber vials at 2–8°C to prevent photodegradation and moisture absorption .

Preparation Methods

Gewald Reaction: The Core Synthetic Route

The Gewald reaction is a well-established, convergent method for synthesizing 2-aminothiophene derivatives, including ethyl 2-amino-5-isopropylthiophene-3-carboxylate. This method involves a three-component reaction of a ketone, an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur, catalyzed by a base or amine such as morpholine.

Key Features:

  • The reaction forms the thiophene ring by cyclization involving the ketone, cyanoacetate, and sulfur.
  • Morpholine acts as a catalyst and base.
  • The reaction can be conducted under solvent-free conditions at room temperature, aligning with green chemistry principles.
  • The method yields tetrasubstituted 2-aminothiophenes with good to excellent yields (51–100%) and high purities.

Typical Procedure:

  • Mix powdered sulfur and morpholine until sulfur dissolves.
  • Add equimolar amounts of ethyl cyanoacetate and the appropriate ketone (e.g., isopropyl methyl ketone for the isopropyl substituent).
  • Stir the mixture at room temperature for 14–25 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Purify the crude product by silica gel column chromatography.

This method has been demonstrated to efficiently produce this compound analogs with yields around 70–82% depending on the substrate and conditions.

Specific Preparation of this compound

While direct literature on the exact compound is limited, closely related compounds such as mthis compound have been prepared by:

  • Dissolving the methyl ester derivative in 50% aqueous ethanol with sodium hydroxide.
  • Refluxing overnight to effect hydrolysis or modification.
  • Acidifying the solution to precipitate the product.
  • Purification via charcoal treatment and filtration.

This approach suggests that ethyl esters can be similarly prepared or modified from methyl esters or other intermediates.

Reaction Conditions and Optimization

Parameter Details
Catalyst Morpholine (acts as base and catalyst)
Temperature Room temperature (20–25 °C)
Solvent Solvent-free conditions preferred; ethanol used in some purification steps
Reaction Time 14–25 hours depending on substrate
Purification Silica gel column chromatography with hexane/ethyl acetate mixtures
Yield Range 51% to 82% for related 2-aminothiophene derivatives
Environmental Aspect Solvent-free, room temperature reaction aligns with green chemistry principles

Comparative Data from Gewald Reaction Studies

Entry Ketone Used Product (2-aminothiophene) Yield (%) Reaction Time (h) Melting Point (°C) Log P (Lipophilicity)
1 Ethyl acetoacetate Ethyl 2-amino-4-methylthiophene-3-carboxylate 82 14 108-109 4.2 ± 0.5
2 Methyl acetoacetate Methyl 2-amino-4-methylthiophene-3-carboxylate 70 14 114-115 3.6 ± 0.5
5 Cyclohexanone Cyclohexyl-substituted 2-aminothiophene 75 14 112-113 4.6 ± 0.4
7 (3R)-Methylcyclohexanone 5-Methyl regioisomer of 2-aminothiophene 77 14 68-69 5.1 ± 0.4
8 Acetophenone Ethyl 2-amino-4-phenylthiophene-3-carboxylate 51 25 98-99 4.5 ± 0.6

Note: The isopropyl-substituted derivative is structurally analogous to these entries and can be synthesized under similar conditions with expected yields in the 70-80% range.

Alternative Synthetic Steps and Modifications

  • Nitration and Functional Group Transformations: Ethyl 2-ethoxalylamino-5-isopropylthiophene derivatives can be nitrated using fuming nitric acid in acetic acid/acetic anhydride mixtures at low temperatures (-10 °C), followed by chromatographic purification to yield nitro-substituted intermediates. These can be further reduced or modified to obtain the amino derivatives.

  • Hydrolysis and Ester Modifications: Methyl esters can be hydrolyzed under basic reflux conditions to carboxylate salts, then acidified to precipitate the desired carboxylic acid or ester derivatives.

Summary Table of Preparation Methodologies

Methodology Description Advantages Limitations
Gewald Reaction (Solvent-Free) Ketone + ethyl cyanoacetate + sulfur + morpholine, room temp, solvent-free Green chemistry, good yields, simple setup Reaction time relatively long (14-25 h)
Hydrolysis of Methyl Ester Reflux with NaOH in aqueous ethanol, acidify to isolate product Straightforward, scalable Requires purification steps
Nitration of Ethoxalylamino Derivative Low-temp nitration with fuming nitric acid in acetic acid/anhydride Enables functional group transformations Requires careful temperature control

Properties

IUPAC Name

ethyl 2-amino-5-propan-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSNXJLZRGBLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373379
Record name ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65416-85-5
Record name ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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